Fexinidazole

Human African Trypanosomiasis g-HAT Phase III Clinical Trial

Fexinidazole (CAS 59729-37-2) is the sole oral monotherapy approved by the FDA and EMA for both stage 1 and stage 2 gambiense human African trypanosomiasis (g-HAT). Its 10-day oral outpatient regimen eliminates the need for IV infusion infrastructure and hospitalization required by NECT or melarsoprol, while avoiding the 5–10% treatment-associated mortality of arsenic-based therapy. In pediatric patients (6–15 years), it achieved a 97.6% treatment success rate at 12 months. For Chagas disease drug development, fexinidazole demonstrates superior curative efficacy over benznidazole and nifurtimox in acute-stage models. Procure the first-in-class all-oral trypanocide for HAT control programs, humanitarian supply chains, and neglected disease R&D.

Molecular Formula C12H13N3O3S
Molecular Weight 279.32 g/mol
CAS No. 59729-37-2
Cat. No. B1672616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFexinidazole
CAS59729-37-2
SynonymsFexinidazole;  Hoe-239;  Hoe 239;  Hoe239.
Molecular FormulaC12H13N3O3S
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESCN1C(=CN=C1COC2=CC=C(C=C2)SC)[N+](=O)[O-]
InChIInChI=1S/C12H13N3O3S/c1-14-11(13-7-12(14)15(16)17)8-18-9-3-5-10(19-2)6-4-9/h3-7H,8H2,1-2H3
InChIKeyMIWWSGDADVMLTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Fexinidazole Procurement: First Oral Monotherapy for Both Stages of Human African Trypanosomiasis


Fexinidazole (CAS 59729-37-2) is a 5-nitroimidazole prodrug approved by the European Medicines Agency (2018) and the U.S. FDA (2021) as the first oral monotherapy for both stage 1 (hemolymphatic) and stage 2 (meningo-encephalitic) of gambiense human African trypanosomiasis (g-HAT) [1]. The compound is reductively activated by parasite-specific type I nitroreductase (NTR), an enzyme absent in mammalian cells, to generate cytotoxic reactive species that induce DNA damage and inhibit DNA synthesis in Trypanosoma brucei parasites [2]. Fexinidazole exhibits in vitro trypanocidal activity against T. brucei subspecies with IC50 values ranging from 0.7 to 3.3 μM (0.2–0.9 μg/mL) [3].

Fexinidazole vs. Class Analogs: Why Substitution Is Not Advisable Without Evidence Review


Generic substitution among nitroimidazole trypanocides is not supported by clinical evidence due to fundamental differences in route of administration, disease stage coverage, and comparative efficacy-safety profiles. Unlike NECT (nifurtimox-eflornithine combination therapy), which requires intravenous infusion over 7–10 days with hospitalization, fexinidazole is a 10-day oral regimen that can be administered on an outpatient basis [1]. Compared to melarsoprol—an arsenic-based intravenous therapy with a 5–10% treatment-associated mortality rate—fexinidazole eliminates the risk of reactive encephalopathy while achieving comparable or superior cure rates [2]. In Chagas disease models, fexinidazole and its sulfone metabolite demonstrate superior curative efficacy relative to benznidazole and nifurtimox, particularly in acute-stage infections [3]. These distinctions preclude any assumption of therapeutic equivalence without head-to-head comparative data.

Fexinidazole Comparative Evidence: Quantified Efficacy and Safety Differentiation Data


Fexinidazole vs. NECT: Head-to-Head Efficacy and Relapse Risk in Stage 2 g-HAT

In the only randomized controlled trial comparing fexinidazole directly with nifurtimox-eflornithine combination therapy (NECT) for second-stage gambiense HAT, treatment success rates at 18 months were 91.2% for fexinidazole (239/262 patients) versus 97.6% for NECT (124/127 patients), establishing non-inferiority within a pre-specified 13% margin (difference -6.4%, 95% CI -11.2 to -1.5) [1]. However, relapse during 24-month follow-up occurred in 14/264 fexinidazole-treated patients compared to 0/130 in the NECT group (RD 0.05, 95% CI 0.02–0.08; moderate-certainty evidence) [2]. All-cause mortality at 24 months was 9/264 with fexinidazole versus 2/130 with NECT (RR 2.22, 95% CI 0.49–10.11; low-certainty evidence) [2].

Human African Trypanosomiasis g-HAT Phase III Clinical Trial NECT Comparator

Fexinidazole vs. Melarsoprol: Fatality Rate Reduction in Stage 2 Rhodesiense HAT

A prospective, open-label, phase 2–3 study evaluated fexinidazole against a historical benchmark derived from melarsoprol literature for stage 2 rhodesiense HAT. The fatality rate at end of hospitalization (EoH) for fexinidazole-treated patients was 0% (0/34 stage 2 patients, 90% CI 0–8.43), compared to the pre-defined melarsoprol benchmark of 8.5% [1]. This difference was statistically significant (p=0.0488) [1]. One relapse occurred at week 9 among the 34 stage 2 patients, and no treatment failures were reported among the 10 stage 1 patients treated [1].

Rhodesiense HAT Melarsoprol Comparator Phase II-III Trial Mortality Reduction

Fexinidazole vs. Benznidazole and Nifurtimox: Superior Curative Efficacy in Experimental Chagas Disease

In a systematic murine study using highly sensitive bioluminescence imaging, fexinidazole and fexinidazole sulfone demonstrated superior curative efficacy compared to benznidazole and nifurtimox, with the advantage being most pronounced in acute-stage infections [1]. This differential efficacy was attributed to the higher and more prolonged systemic exposure of the fexinidazole sulfone metabolite relative to the comparator nitroheterocyclic drugs [1]. In vitro studies further confirmed that nitroheterocyclic compounds, including fexinidazole sulfone, achieved >90% maximum activity against all T. cruzi discrete typing units (DTUs) tested, whereas CYP51 inhibitors (posaconazole, ravuconazole) showed variable, strain-specific activity and failed to eradicate intracellular infection [2].

Chagas Disease Trypanosoma cruzi Preclinical Model Benznidazole Comparator

Fexinidazole Distinct Mechanism: NTR-Dependent Bioactivation and Unique DNA Damage Signature vs. Related Nitroaromatics

Fexinidazole-induced cytotoxicity is mechanistically distinct from that of related nitroaromatic drugs (benznidazole, nifurtimox) in its pattern of DNA synthesis inhibition and the timing and magnitude of DNA damage formation [1]. Bioactivation requires reduction by a parasite-specific type I nitroreductase (NTR) absent in mammalian cells [2]. In Leishmania donovani, parasites overexpressing NTR exhibited 18-fold increased susceptibility to the fexinidazole sulfone metabolite, while NTR single-knockout parasites displayed only mild (<2-fold) resistance [2]. Reliance on a single enzyme for activation creates a potential resistance vulnerability, though the essentiality of NTR for parasite growth may limit the spread of resistance [2].

Mechanism of Action Nitroreductase Activation DNA Synthesis Inhibition Nitroaromatic Comparator

Fexinidazole CNS Penetration: Brain-to-Plasma Exposure Ratios Supporting Stage 2 HAT Efficacy

In a murine model of HAT, fexinidazole demonstrated good brain penetration with brain-to-plasma concentration ratios (based on AUC0–12) of 4.0 in uninfected animals and 1.8 in infected animals [1]. Microdialysis studies confirmed similar drug distribution levels across cortex and hippocampus, indicating consistent CNS compartment exposure [1]. This brain penetration profile mechanistically supports the compound's demonstrated clinical efficacy in stage 2 (meningo-encephalitic) disease, where parasites have crossed the blood-brain barrier. The data also reveal high inter-animal variability in CNS drug distribution and exposure [1].

Pharmacokinetics CNS Penetration Stage 2 HAT Brain Exposure

Fexinidazole vs. Pentamidine and NECT: Accelerated Parasite Clearance in T. lewisi Rat Model

In an immunosuppressed rat model infected with Trypanosoma lewisi, fexinidazole achieved complete cure in 7 days—the fastest clearance among all drugs tested [1]. By comparison, pentamidine at 15 mg/kg required 10 days for cure, while NECT (nifurtimox-eflornithine combination) and pentamidine at 4 mg/kg both required 28 days to achieve cure [1]. Melarsoprol demonstrated only weak activity in this model [1]. In vitro evaluation confirmed comparable activity of fexinidazole against both T. lewisi and T. brucei gambiense [1].

Trypanosoma lewisi Animal Model Time to Cure Pentamidine Comparator

Fexinidazole Procurement Use Cases: Evidence-Driven Application Scenarios


Public Health and Humanitarian Procurement for g-HAT Control Programs in Endemic Regions

For national HAT control programs and humanitarian organizations (e.g., WHO, MSF, DNDi) procuring treatments for mass administration or decentralized care in sub-Saharan Africa, fexinidazole is the only oral monotherapy effective against both stage 1 and stage 2 gambiense HAT. The 10-day oral regimen enables outpatient treatment, eliminating the need for IV infusion infrastructure and prolonged hospitalization required for NECT [1]. In a Phase IIIb study, outpatient home-based administration with caregiver support was feasible in selected patients, with 93.1% treatment success at 18 months (162/174 patients, 95% CI 88.3–96.4) [2]. Procurement decisions should balance the 6.4 percentage point lower efficacy versus NECT against the operational and logistical advantages in resource-limited settings [1].

Pediatric Formulation and Dosing Research for g-HAT Clinical Management

In pediatric patients aged 6–15 years with g-HAT (any disease stage), fexinidazole achieved a 97.6% treatment success rate at 12 months (122/125 patients, 95% CI 93.1–99.5), exceeding the pre-specified target of 92% [3]. Treatment success was consistent across disease stages: 98.6% in stage 1 (68/69 patients), 94.7% in early stage 2 (18/19 patients), and 97.3% in late stage 2 (36/37 patients) [3]. Weight-based dosing (1200 mg daily for 4 days followed by 600 mg for 6 days for children 20–34 kg; 1800 mg followed by 1200 mg for those ≥35 kg) provides a validated regimen for pediatric procurement and clinical trial design [3].

Chagas Disease Preclinical and Clinical Development Programs

For research institutions and pharmaceutical developers advancing Chagas disease therapeutics, fexinidazole represents a differentiated nitroheterocyclic candidate with superior curative efficacy in murine acute-stage infections relative to benznidazole and nifurtimox [4]. The higher and more prolonged systemic exposure of the fexinidazole sulfone metabolite underlies this efficacy advantage [4]. Additionally, nitroheterocyclic compounds including fexinidazole sulfone demonstrated broad efficacy (>90% maximum activity) against all T. cruzi discrete typing units, contrasting with the strain-specific and incomplete activity of CYP51 inhibitors [5]. These data support fexinidazole's prioritization in Chagas disease drug development pipelines and combination therapy studies.

Alternative Therapy for Atypical Trypanosomiasis (T. lewisi and Related Zoonotic Infections)

In cases of atypical human trypanosomiasis caused by T. lewisi or other zoonotic trypanosome species, fexinidazole offers the most rapid parasite clearance among available trypanocides, achieving cure in 7 days compared to 10 days for high-dose pentamidine and 28 days for NECT in a rat model [6]. This accelerated clearance profile, combined with oral administration, makes fexinidazole a compelling option for managing emerging zoonotic trypanosome infections where treatment guidelines are not yet established [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fexinidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.